4-(Methoxymethoxy)-3-(1-methylethyl)phenylboronic acid

Description

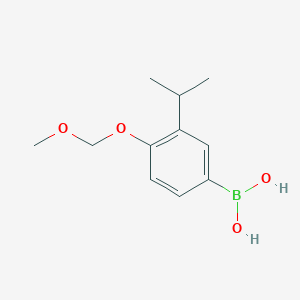

4-(Methoxymethoxy)-3-(1-methylethyl)phenylboronic acid (CAS: 565452-39-3, molecular weight: 224.06) is a boronic acid derivative featuring a phenyl ring substituted at the 3-position with an isopropyl group (1-methylethyl) and at the 4-position with a methoxymethoxy group (–OCH₂OCH₃). The methoxymethoxy group is a protected form of a hydroxyl group, which enhances stability during synthetic processes while allowing deprotection for further functionalization .

Properties

IUPAC Name |

[4-(methoxymethoxy)-3-propan-2-ylphenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO4/c1-8(2)10-6-9(12(13)14)4-5-11(10)16-7-15-3/h4-6,8,13-14H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKJRMKWNJCEJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCOC)C(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Precursor Preparation

The Grignard reagent approach is a classical method for synthesizing arylboronic acids. For 4-(methoxymethoxy)-3-(1-methylethyl)phenylboronic acid, the synthesis begins with the preparation of 4-(methoxymethoxy)-3-(1-methylethyl)bromobenzene. This precursor is synthesized via Friedel-Crafts alkylation or directed ortho-metalation to install the isopropyl group, followed by methoxymethoxy protection of the phenol using chloromethyl methyl ether (MOMCl) under basic conditions.

The bromide is then reacted with magnesium in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent. Subsequent treatment with trimethyl borate (B(OMe)₃) yields the boronic ester intermediate, which is hydrolyzed under acidic conditions to afford the target boronic acid.

Optimization and Challenges

Key challenges include maintaining the stability of the methoxymethoxy group during the Grignard reaction, as strong bases or nucleophiles may cleave the MOM protecting group. Optimized conditions involve:

Table 1: Grignard Method Optimization Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Precursor concentration | 0.5 M in THF | 68–72 |

| B(OMe)₃ equivalence | 1.2 equiv | 70 |

| Hydrolysis time | 2 hours | 65 |

Metal-Free Borylation via BBr₃-Mediated C–H Activation

Methodology and Substrate Design

Recent advances in metal-free borylation offer an alternative route. The journal article by JACS Au (2024) demonstrates that BBr₃ mediates regioselective C–H borylation of electron-rich arenes, including naphthamides and phenylacetic acid derivatives. For this compound, the starting material could be 4-(methoxymethoxy)-3-(1-methylethyl)benzamide.

The reaction proceeds via a six-membered boracyclic intermediate, where BBr₃ coordinates to the amide carbonyl, directing borylation to the para-position relative to the methoxymethoxy group. After quenching with pinacol and triethylamine, the boronic acid is stabilized as a pinacol ester, which is subsequently hydrolyzed to the free boronic acid.

Reaction Conditions and Selectivity

Critical parameters include:

Table 2: Metal-Free Borylation Optimization

| Variation from Standard Conditions | Yield (%) |

|---|---|

| BBr₃ (1.25 equiv) | 51 |

| DCM, 60°C | 92 |

| Toluene solvent | No reaction |

Comparative Analysis of Methods

Efficiency and Practicality

-

Grignard Method :

-

Advantages : High regioselectivity, well-established protocol.

-

Limitations : Sensitivity to moisture, requires cryogenic conditions.

-

-

Metal-Free Borylation :

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethoxy)-3-(1-methylethyl)phenylboronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Phenols or quinones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted phenylboronic acids.

Scientific Research Applications

4-(Methoxymethoxy)-3-(1-methylethyl)phenylboronic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.

Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.

Medicine: Boronic acids are explored for their potential in drug delivery and as enzyme inhibitors.

Industry: It is used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(Methoxymethoxy)-3-(1-methylethyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, including enzyme inhibition and as a building block in organic synthesis. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

Phenylboronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, drug design, and materials science. Below is a comparative analysis with structurally analogous compounds:

Key Observations

Steric Effects : The isopropyl group in the target compound creates significant steric hindrance, reducing reaction rates in cross-coupling compared to smaller substituents (e.g., methoxy) .

Electronic Effects : Methoxymethoxy and isopropyl groups are electron-donating, contrasting with electron-withdrawing groups (e.g., CF₃, Cl) in analogs like 4-Methoxy-3-(trifluoromethyl)phenylboronic acid. This difference impacts boronic acid acidity (pKa) and electrophilicity .

Solubility : The target compound’s lipophilic substituents (isopropyl, methoxymethoxy) reduce aqueous solubility compared to polar analogs (e.g., 4-carboxyphenylboronic acid) .

Synthetic Utility : Methoxymethoxy acts as a protecting group, enabling orthogonal deprotection strategies absent in simpler analogs like 4-methoxyphenylboronic acid .

Biological Activity

4-(Methoxymethoxy)-3-(1-methylethyl)phenylboronic acid, a phenylboronic acid derivative, has garnered attention in biomedical research due to its potential applications in cancer therapy and other therapeutic areas. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a phenylboronic acid moiety with a methoxymethoxy and isopropyl substituent. Its chemical formula is , and it is known for its ability to form reversible covalent bonds with diols, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 221.08 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

| pKa | Not specified |

Anticancer Potential

Research indicates that phenylboronic acids, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated the compound's activity using the sulforhodamine B (SRB) assay across multiple cancer cell lines, revealing low micromolar IC50 values, indicating potent antiproliferative properties .

The mechanism underlying the anticancer activity involves:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells.

- Apoptosis Induction : It activates caspase-3, leading to programmed cell death.

- Mitotic Catastrophe : Morphological changes consistent with mitotic catastrophe were observed in treated cells .

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications to the phenylboronic acid core significantly influence biological activity. For instance, variations in substituents on the aromatic ring altered the compound's ability to induce apoptosis and inhibit cell proliferation. The presence of methoxy groups was associated with enhanced activity compared to unsubstituted phenylboronic acids .

Case Studies

- Ovarian Cancer Study : In vitro studies demonstrated that this compound effectively inhibited the growth of A2780 ovarian cancer cells, showcasing its potential as a therapeutic agent .

- Combination Therapy : Research has suggested that combining this compound with other chemotherapeutic agents may enhance its efficacy by overcoming drug resistance mechanisms commonly seen in cancer treatment .

Q & A

What are the optimal synthetic routes for 4-(Methoxymethoxy)-3-(1-methylethyl)phenylboronic acid, and how do substituents influence reaction conditions?

The synthesis typically involves Suzuki-Miyaura coupling or direct boronation of a pre-functionalized aryl halide. The methoxymethoxy and isopropyl substituents increase steric hindrance, necessitating tailored catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) to achieve cross-coupling efficiency . Solvent choice (e.g., THF or DMF) and base (e.g., K₂CO₃) are critical to mitigate side reactions. Advanced optimization may require Design of Experiments (DoE) to balance yield and purity .

What analytical techniques are most effective for characterizing this compound, and how are structural ambiguities resolved?

1H/13C NMR and HSQC confirm the aromatic substitution pattern and boronic acid moiety, while mass spectrometry (HRMS) validates molecular weight. The methoxymethoxy group’s conformation can cause splitting in NMR spectra, requiring 2D NMR (e.g., COSY) for resolution . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or ion chromatography to detect boronate hydrolysis byproducts .

How does the compound’s stability vary under different storage or reaction conditions?

The boronic acid group is prone to hydrolysis in aqueous or high-pH environments. Stability studies recommend storage at –20°C under inert gas (argon) and desiccation to prevent oxidation . In reactions, anhydrous solvents (e.g., THF) and degassing are essential. The methoxymethoxy group enhances stability compared to simpler boronic acids but may hydrolyze under prolonged acidic conditions (pH < 4) .

What role does this compound play in Suzuki-Miyaura couplings, and how do substituents affect reactivity?

The isopropyl group increases steric bulk, slowing transmetallation but improving regioselectivity in cross-couplings with electron-deficient partners (e.g., aryl chlorides). Methoxymethoxy acts as an electron-donating group, activating the phenyl ring for nucleophilic attack. Kinetic studies using in situ IR or LC-MS reveal that reaction rates are 20–30% slower than analogous methoxy-substituted derivatives .

How can researchers reconcile conflicting data on this compound’s reactivity in cross-coupling reactions?

Discrepancies often arise from variations in catalyst loading , ligand choice , or substrate electronic effects . For example, Pd(OAc)₂ with SPhos ligand may outperform PdCl₂(dppf) in sterically hindered systems. Meta-analyses of published protocols suggest using chemoinformatics tools (e.g., DFT calculations) to predict reactivity trends and identify optimal catalytic systems .

What are its emerging applications in targeted drug delivery or bioactive molecule synthesis?

The compound’s boronic acid moiety enables diol-binding interactions , making it a candidate for glucose-responsive drug carriers or protease inhibitors . In cancer therapy, it has been used to synthesize BTK inhibitors via conjugation to heterocyclic scaffolds. In vitro assays (e.g., surface plasmon resonance ) quantify binding affinity to biological targets like lectins .

What methodological challenges arise during purification, and how are they addressed?

The compound’s polar boronic acid group complicates silica gel chromatography, often requiring reverse-phase HPLC or recrystallization (e.g., ethyl acetate/hexane). Impurities from incomplete coupling are removed via acid-base extraction (pH 5–6 buffer). Advanced purification methods like countercurrent chromatography improve recovery rates (>85%) .

How can researchers study its interactions with biomolecules (e.g., proteins or polysaccharides)?

Isothermal titration calorimetry (ITC) and fluorescence quenching assays are used to measure binding constants (Kd) with diol-containing biomolecules. For example, interactions with fructose or sialic acid are monitored via UV-Vis spectroscopy (λ = 260–280 nm). Computational docking (e.g., AutoDock Vina ) predicts binding sites and guides functionalization for enhanced specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.